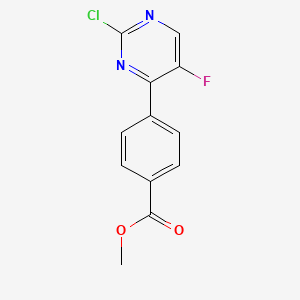

Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(2-chloro-5-fluoropyrimidin-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O2/c1-18-11(17)8-4-2-7(3-5-8)10-9(14)6-15-12(13)16-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPHMYNSNHSLCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate" molecular structure

A Strategic Scaffold for Kinase Inhibitor & Agrochemical Design

Executive Summary: The "Privileged" nature of the Scaffold

Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate is a high-value heteroaromatic building block. In the landscape of medicinal chemistry, it serves as a "linchpin" intermediate. Its structural architecture offers three distinct vectors for chemical modification, making it a staple in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Protoporphyrinogen Oxidase (PPO) inhibiting herbicides (e.g., Saflufenacil analogs).

-

Vector 1 (C4-Aryl): The benzoate moiety provides a rigid lipophilic spacer with a terminal ester, ready for hydrolysis to a carboxylic acid (solubility/selectivity handle) or conversion to an amide.

-

Vector 2 (C5-Fluoro): The fluorine atom is not merely a substituent; it modulates the basicity of the pyrimidine nitrogen, enhances metabolic stability by blocking the C5-oxidation site, and induces specific dipole interactions within protein binding pockets.

-

Vector 3 (C2-Chloro): The remaining chlorine atom is a highly reactive electrophilic handle, primed for nucleophilic aromatic substitution (

) with amines—a classic motif for introducing solubility groups (e.g., morpholine, piperazine) found in drugs like Gefitinib or Afatinib .

Physicochemical & Structural Analysis

The molecule exhibits a "Janus-faced" reactivity due to the electronic disparity between the C2 and C4 positions of the pyrimidine ring.

| Property | Value (Predicted/Observed) | Significance in Drug Design |

| Molecular Formula | Compact fragment space ( | |

| LogP (Octanol/Water) | ~2.8 - 3.2 | Moderate lipophilicity; good membrane permeability precursor. |

| TPSA | ~52 Ų | Well within the "Rule of 5" for oral bioavailability. |

| H-Bond Acceptors | 4 (N, O, F) | Key interaction points for hinge-binding in kinases. |

| Electrophilicity | High (C2 Position) | The C2-Cl is activated by the ring nitrogens and the C5-F. |

Synthesis Strategy: Regioselective Suzuki-Miyaura Coupling

The synthesis of this molecule requires overcoming a critical challenge: Regioselectivity . The starting material, 2,4-dichloro-5-fluoropyrimidine, has two electrophilic sites. However, the C4 position is electronically more deficient and sterically less hindered than C2, making it the preferred site for palladium-catalyzed cross-coupling.

3.1. The Protocol (Self-Validating System)

Objective: Selective arylation at C4. Reaction: 2,4-dichloro-5-fluoropyrimidine + (4-(methoxycarbonyl)phenyl)boronic acid.

Reagents & Conditions:

-

Catalyst:

(5 mol%) or -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane/Water (4:1 ratio) – The water is critical for the transmetallation step.

-

Temperature: 80°C - 90°C.

Step-by-Step Methodology:

-

Inerting: Charge a reaction vessel with 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and the boronic acid (1.05 eq). Evacuate and backfill with Argon (

) to prevent homocoupling of the boronic acid. -

Solvation: Add degassed 1,4-Dioxane and aqueous base.

-

Catalysis: Add the Pd-catalyst last to minimize oxidation. Heat to 85°C.

-

Validation (TLC/LCMS):

-

Checkpoint: Monitor the consumption of the dichloropyrimidine.

-

Critical Success Factor: If you observe significant bis-coupling (arylation at both C2 and C4), lower the temperature to 60°C and reduce catalyst loading. The C4-monosubstituted product typically elutes after the bis-product on reverse-phase HPLC but before on normal phase silica due to polarity differences.

-

-

Workup: Dilute with EtOAc, wash with brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white to off-white solid.

3.2. Mechanistic Pathway Visualization

Figure 1: Regioselective Suzuki coupling pathway favoring C4 substitution due to electronic deficiency enhanced by the adjacent nitrogen and fluorine atoms.[1]

Downstream Reactivity: The "Switchboard" Concept

Once synthesized, the title molecule becomes a "switchboard" for diversification. The C2-Chloro group is the primary target for the next stage of synthesis.

4.1. Nucleophilic Aromatic Substitution (

)

The C2 position is deactivated relative to C4, but once C4 is substituted with an aryl group, the C2-Cl remains sufficiently reactive for displacement by amines, especially under acidic catalysis or heat.

-

Reaction: Title Molecule + Primary/Secondary Amine (e.g., Morpholine, Aniline).

-

Conditions: iPrOH or n-BuOH, DIPEA, 80-100°C.

-

Why it works: The pyrimidine ring acts as an electron sink. The C5-fluorine inductively stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride.

4.2. Hydrolysis

The methyl ester is a "masked" carboxylic acid.

-

Reaction: LiOH in THF/Water.

-

Outcome: Yields the benzoic acid derivative, which can then be coupled to amines to form amides (common in the "tail" region of kinase inhibitors to reach solvent-exposed areas).

4.3. Diversification Workflow

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the C2-chloride and the ester moiety.

Strategic Applications in Drug Discovery

5.1. The Fluorine Effect

The C5-fluorine is critical. In many EGFR and JAK inhibitors, a hydrogen at this position is metabolically labile (prone to oxidation). Substitution with fluorine:

-

Blocks P450 Metabolism: Increases the half-life (

) of the drug. -

Electronic Modulation: Lowers the

of the pyrimidine nitrogens, potentially altering hydrogen bond strength with the kinase hinge region (e.g., Met790 in EGFR).

5.2. Case Study Context

This scaffold is structurally homologous to intermediates used in the synthesis of Saflufenacil (a herbicide) and bears significant pharmacophore overlap with Idelalisib (PI3K

References

- Regioselectivity in Pyrimidines: Schlosser, M. et al. "Regioselective functionalization of 2,4-dichloropyrimidine." Journal of Organic Chemistry.

-

Fluorine in Medicinal Chemistry: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Saflufenacil Chemistry: Grossmann, K. et al. "The Herbicide Saflufenacil (Kixor™) is a New Inhibitor of Protoporphyrinogen IX Oxidase Activity." Weed Science. (Demonstrates the utility of the 2-chloro-5-fluoro-4-arylpyrimidine scaffold). Link

-

Patent Literature: US Patent 20230189807A1.[2] "Molecules having pesticidal utility."[2][3] (Cites specific synthesis conditions for related pyrimidine benzoates). Link

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1][2][3] As a substituted pyrimidine derivative, its precise structural elucidation is paramount for ensuring purity, understanding reactivity, and predicting biological activity.[3][4] This document outlines the principles and detailed experimental protocols for acquiring and interpreting data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By integrating data from these orthogonal techniques, we present a validated structural confirmation of the title compound, offering a valuable reference for researchers in drug development and chemical synthesis.

Compound Profile

-

Compound Name: this compound

-

Molecular Formula: C₁₂H₈ClFN₂O₂

-

Molecular Weight: 282.66 g/mol

-

CAS Number: 1211520-97-2

The structural integrity of this molecule is confirmed through the synergistic application of multiple spectroscopic techniques. Each method provides unique and complementary information, which, when combined, offers an unambiguous structural assignment.

Molecular Structure Diagram

Caption: Numbered structure of the title compound for NMR assignments.

Analytical Workflow

The comprehensive characterization of a novel chemical entity relies on a structured analytical workflow. This process ensures that data from various spectroscopic techniques are collected systematically and interpreted in a complementary fashion to build a cohesive and validated structural profile.

Caption: Overall workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.[4]

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvation: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Chloroform is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its well-defined residual solvent peaks.[5]

-

Homogenization: Vortex the sample until the solid is completely dissolved.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer. Standard acquisition parameters for structure confirmation are typically sufficient.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a map of the proton environments within the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | 8.75 | Doublet (d) | 1H | H-6 (Pyrimidine) | The proton on the pyrimidine ring is significantly deshielded due to the electronegativity of the two adjacent nitrogen atoms and the fluorine atom at position 5. It appears as a doublet due to coupling with the adjacent fluorine. |

| 2 | 8.20 | Doublet (d) | 2H | H-2', H-6' (Benzoate) | These protons are ortho to the electron-withdrawing pyrimidine ring, resulting in a downfield shift. They appear as a doublet due to coupling with H-3' and H-5'. |

| 3 | 7.90 | Doublet (d) | 2H | H-3', H-5' (Benzoate) | These protons are meta to the pyrimidine ring and ortho to the ester group. They appear as a doublet from coupling with H-2' and H-6'. |

| 4 | 3.95 | Singlet (s) | 3H | -OCH₃ (Methyl Ester) | The methyl protons of the ester group are in a relatively shielded environment and appear as a sharp singlet as there are no adjacent protons to couple with. |

¹³C NMR Spectral Data & Interpretation

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule.[4]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.5 | C=O (Ester) | The carbonyl carbon of the ester is highly deshielded and appears in the characteristic downfield region for ester carbonyls. |

| ~160.0 (d) | C-5 (Pyrimidine, JCF ≈ 20 Hz) | This carbon is directly bonded to fluorine, causing a large one-bond coupling constant (JCF) and a significant downfield shift. |

| ~158.5 (d) | C-4 (Pyrimidine, JCF ≈ 15 Hz) | The C-F coupling extends to this carbon, which is also attached to the electronegative nitrogen and the benzoate ring. |

| ~157.0 (d) | C-2 (Pyrimidine, JCF ≈ 5 Hz) | This carbon is attached to chlorine and nitrogen, and shows a smaller long-range coupling to fluorine. |

| ~155.0 (d) | C-6 (Pyrimidine, JCF ≈ 25 Hz) | This carbon is significantly affected by the adjacent fluorine and nitrogen atoms. |

| ~135.0 | C-1' (Benzoate) | The quaternary carbon of the benzoate ring attached to the pyrimidine ring. |

| ~131.0 | C-4' (Benzoate) | The quaternary carbon of the benzoate ring attached to the ester group. |

| ~130.0 | C-2', C-6' (Benzoate) | Aromatic carbons ortho to the pyrimidine substituent. |

| ~129.0 | C-3', C-5' (Benzoate) | Aromatic carbons meta to the pyrimidine substituent. |

| ~52.5 | -OCH₃ (Methyl Ester) | The methyl carbon of the ester appears in the typical upfield region for sp³ hybridized carbons attached to oxygen. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[6] It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[6]

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Use an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode. ESI is a soft ionization technique ideal for polar molecules, minimizing fragmentation and preserving the molecular ion.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

MS Data & Interpretation

| m/z Value | Assignment | Rationale |

| 283.0 | [M+H]⁺ | The protonated molecular ion peak. The observed mass corresponds to the calculated exact mass of the molecule (C₁₂H₈ClFN₂O₂) plus a proton (282.02 + 1.01). |

| 285.0 | [M+2+H]⁺ | The isotopic peak corresponding to the presence of the ³⁷Cl isotope. The expected ~3:1 intensity ratio for ³⁵Cl:[³⁷Cl] provides strong evidence for the presence of a single chlorine atom. |

| 252.0 | [M-OCH₃]⁺ | A significant fragment corresponding to the loss of the methoxy radical from the ester group. |

Fragmentation Pathway Diagram

Caption: Proposed ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[7] It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.[7]

Experimental Protocol: IR

-

Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Scan: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact. Record the sample spectrum.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100-3000 | C-H Stretch | Aromatic C-H | This region is characteristic of C-H stretching vibrations in aromatic rings.[2] |

| ~2955 | C-H Stretch | Aliphatic C-H | Corresponds to the C-H stretching of the methyl ester group.[8] |

| ~1725 | C=O Stretch | Ester Carbonyl | A strong, sharp absorption band characteristic of the carbonyl group in an ester.[2] |

| ~1600, ~1480 | C=C and C=N Stretch | Aromatic/Pyrimidine Rings | These absorptions are typical for the stretching vibrations within the pyrimidine and benzene rings.[2][9] |

| ~1280 | C-O Stretch | Ester | Corresponds to the asymmetric C-O stretching of the ester functional group. |

| ~1100 | C-F Stretch | Aryl-Fluoride | A strong band indicating the presence of the carbon-fluorine bond. |

| ~750 | C-Cl Stretch | Aryl-Chloride | The presence of a band in this region is indicative of the carbon-chlorine bond.[3] |

Conclusion

The collective spectroscopic evidence provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely define the carbon-hydrogen framework and the electronic environment of each atom. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of one chlorine atom). Finally, IR spectroscopy validates the presence of key functional groups, including the ester carbonyl, aromatic rings, and carbon-halogen bonds. This comprehensive guide serves as a self-validating reference, demonstrating the power of a multi-technique approach for the rigorous characterization of complex organic molecules.

References

- BenchChem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. BenchChem.

-

El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Future Journal of Pharmaceutical Sciences, 8(1), 55. Available from: [Link]

-

Gondaliya, N., & Patel, K. (2015). Synthesis and Evaluation of Antimicrobial Activity of Pyrimidine Derivatives. ResearchGate. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78358206, 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. Available from: [Link]

-

Forel, M.-T., Fuson, N., & Josien, M.-L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate. Available from: [Link]

-

Rampon, D. S., et al. (2016). Figure S5. 1 H NMR spectrum of compound methyl-4-(4-octyloxyphenylethynyl)benzoate (9) (CDCl, 300 MHz). ResearchGate. Available from: [Link]

-

NIST. Methyl 4(methylamino)benzoate. In NIST Chemistry WebBook. Available from: [Link]

-

Thiyagarajan, S., et al. (2015). Figure S5.14. 13 C NMR spectrum of 4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione 6 in CDCl3. ResearchGate. Available from: [Link]

-

Truman State University. NMR Solvent Properties. Available from: [Link]

-

University of Colorado Boulder. 13C NMR Chemical Shift Table. Available from: [Link]

-

PubChem. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. Available from: [Link]

-

Pharmaffiliates. 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Available from: [Link]

-

Ojar, A. S., et al. (2020). Pharmaceutical Cocrystal Development of TAK-020 with Enhanced Oral Absorption. Pharmaceutics, 12(3), 279. Available from: [Link]

-

Yang, X., Zhang, Y., & Zhang, Z. (2021). Analysis of Multiclass Multiresidue Pesticides in Milk Using Agilent Captiva EMR—Lipid with LC/MS/MS and GC/MS/MS. Agilent Technologies. Available from: [Link]

-

Badoud, F., et al. (2025). Enhanced Pesticide Screening in Wines and Juices by Column-Switching Liquid Chromatography-Tandem Mass Spectrometry Using a Modified QqTOF Platform. ChemRxiv. Available from: [Link]

-

WuXi Biology. (2023). Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4. Available from: [Link]

-

Al-Amiery, A. A. (2021). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4-Hydroxy-3-methoxy benzaldehyde and 2-Amino-3-methylbutanoic acid. Quest Journals Journal of Research in Applied Mathematics, 7(4), 21-26. Available from: [Link]

-

Rohde, J.-U., et al. (2003). Crystallographic and spectroscopic characterization of a nonheme Fe(IV)=O complex. Science, 299(5609), 1037-1039. Available from: [Link]

-

Bisyarina, A. P., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1488. Available from: [Link]

-

Adu-Gyamfi, E. (2022). Identification of Pesticides Using Experimental and Computational Approaches based on Ion Mobility Mass Spectrometry Measurement. Auburn University. Available from: [Link]

-

EURL-SRM. (2018). Analytical Observations Report. Available from: [Link]

-

Seliutina, O. V., et al. (2022). 4-(Aryl)-Benzo[3][9]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. Molecules, 27(22), 8031. Available from: [Link]

-

European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Accurate Mass Pesticide Database by GC-HRMS. Available from: [Link]

-

Reagents for Pharma Industry. (n.d.). Available from: [Link]

-

Kim, H., et al. (2021). Supplementary Materials - Table S1. LC-MS/MS instrumental conditions for 365 target analytes. Food Science of Animal Resources, 41(5). Available from: [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. etd.auburn.edu [etd.auburn.edu]

- 7. itwreagents.com [itwreagents.com]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate

Executive Summary & Substrate Analysis

This guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate (hereafter referred to as Scaffold 1 ).

This scaffold is a "privileged structure" in kinase inhibitor discovery. The presence of the 5-fluorine atom and the 4-aryl ester creates a unique electronic environment that dictates specific handling requirements:

-

High Electrophilicity: The combination of the electron-withdrawing 5-fluoro group and the 4-(methoxycarbonyl)phenyl moiety renders the pyrimidine ring highly electron-deficient.

-

C2-Activation: The C2-Chlorine bond is significantly activated toward Oxidative Addition (OA) by Palladium(0), often reacting faster than standard aryl chlorides.

-

Base Sensitivity: The methyl ester at the para-position of the phenyl ring is susceptible to hydrolysis (saponification) under standard aqueous basic conditions (e.g., NaOH, high heat).

-

Competition: Due to the electron-deficient nature of the ring, strong nucleophiles (amines, thiols) may displace the C2-Chloride via Nucleophilic Aromatic Substitution (

Structural Reactivity Map

Figure 1: Reactivity profile of Scaffold 1 highlighting critical functional zones.

Reaction Optimization Strategy

To successfully couple Scaffold 1 while preserving the methyl ester, we must deviate from "standard" conditions.

Ligand Selection

-

For Suzuki-Miyaura (C-C Bond): We recommend XPhos or SPhos . These bulky, electron-rich biaryl phosphine ligands facilitate the oxidative addition of the aryl chloride while stabilizing the Pd(0) species.

-

For Buchwald-Hartwig (C-N Bond): BrettPhos or RuPhos are superior. They prevent

-hydride elimination (common with aliphatic amines) and allow the reaction to proceed at lower temperatures, minimizing ester hydrolysis.

Base Selection (Critical)

-

Avoid: NaOtBu, KOtBu, NaOH, KOH. These will rapidly hydrolyze or transesterify the methyl ester.

-

Recommended:

-

Cesium Carbonate (

): The "Gold Standard" for ester-containing substrates. It is soluble enough in organic solvents to promote coupling but insufficiently basic to rapidly hydrolyze the ester in anhydrous conditions. -

Potassium Phosphate (

): Excellent for Suzuki couplings, often providing a buffering effect.

-

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Synthesis of Biaryl derivatives retaining the methyl ester.

Reagents:

-

Scaffold 1 (1.0 equiv)

-

Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

-

Catalyst:

(5 mol%) OR XPhos Pd G2 (2-3 mol%) -

Base:

(2.0 equiv, used as 2M aqueous solution or finely ground solid) -

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with Scaffold 1 (100 mg, 0.37 mmol), the Boronic Acid (0.45 mmol), and the Palladium catalyst (0.018 mmol).

-

Solvent Addition: Add anhydrous 1,4-Dioxane (3.0 mL).

-

Base Addition:

-

Option A (Robust Esters): Add

(2M aq, 370 µL). -

Option B (Sensitive Esters): Add finely ground anhydrous

(157 mg) and 1 drop of water (essential for the boronic acid activation mechanism).

-

-

Degassing: Sparge the mixture with Nitrogen for 5 minutes. Cap the vial tightly.

-

Reaction: Heat to 80°C for 4–12 hours. Note: Do not exceed 100°C to prevent defluorination or hydrolysis.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. Dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of Aminopyrimidine derivatives (Kinase Inhibitor Motifs).

Reagents:

-

Scaffold 1 (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (2-5 mol%)

-

Base:

(2.5 equiv, anhydrous) -

Solvent: t-Amyl Alcohol or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Drying: Ensure Scaffold 1 and

are strictly dry. Water kills this reaction by stalling the catalytic cycle and promoting hydrolysis. -

Charging: Add Scaffold 1 , Amine,

, and BrettPhos Pd G3 precatalyst to a vial equipped with a magnetic stir bar. -

Inert Atmosphere: Seal the vial and purge with Argon (3 cycles of vacuum/backfill).

-

Solvent: Inject anhydrous t-Amyl alcohol (concentration ~0.1 M).

-

Reaction: Heat to 90°C for 2–6 hours.

-

Monitoring: Check LCMS for consumption of the chloride. If the reaction stalls, add 1 mol% more catalyst.

-

-

Workup: Filter through a Celite pad to remove insoluble carbonate salts. Wash the pad with DCM. Concentrate the filtrate.

-

Purification: Flash chromatography.

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the correct protocol based on the coupling partner.

Figure 2: Logical workflow for selecting reaction conditions based on nucleophile type.

Troubleshooting & Impurity Profiling

| Observation | Probable Cause | Corrective Action |

| Product mass +14 (Methyl to Ethyl) | Transesterification | Avoid Ethanol as solvent. Use Dioxane or Toluene. |

| Product mass -14 (Acid formation) | Hydrolysis | Base is too strong or water content too high. Switch from |

| Low Conversion (Suzuki) | Slow Oxidative Addition | The C2-Cl is deactivated by the catalyst choice. Switch to XPhos Pd G2 . Ensure the reaction is degassed thoroughly ( |

| Regioisomer Formation | If using a reactive amine, it may attack C2 without Palladium. Run a control without Pd. If |

References

-

Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.[1] (General reactivity of boronic acids and esters).[1][2]

-

Buchwald-Hartwig Amination. Wikipedia. (Overview of C-N coupling mechanisms and generations of catalysts).

-

Buchwald-Hartwig Amination Guide. ACS GCI Pharmaceutical Roundtable. (Green chemistry considerations and base selection for amination).

-

C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC (NIH).[3] (Discusses the reactivity profiles of halogenated pyrimidines).

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. (Detailed mechanism and troubleshooting for Suzuki coupling).

Sources

Application Note: Strategic Synthesis of Advanced Kinase Inhibitors from Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate

Introduction: The Central Role of Pyrimidine Scaffolds in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized modern medicine, and within this landscape, the pyrimidine scaffold has emerged as a privileged structure. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a versatile and highly effective core for inhibitor design.

This application note provides a detailed guide to the synthesis of advanced kinase inhibitors using Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate as a strategic starting material. This key intermediate offers multiple reaction handles for diversification, allowing for the systematic exploration of chemical space and the optimization of inhibitor potency and selectivity. We will delve into the underlying chemical principles, provide a robust, step-by-step synthetic protocol, and illustrate its application in the synthesis of a precursor to a clinically significant inhibitor.

The Strategic Intermediate: this compound

This compound is a highly functionalized building block designed for efficient elaboration into complex molecular architectures. The electron-withdrawing nature of the pyrimidine ring, further activated by the fluoro and chloro substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr), while the chloro group also provides a handle for palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of the Starting Material

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1231930-42-9[2][3] |

| Molecular Formula | C₁₂H₈ClFN₂O₂ |

| Molecular Weight | 266.66 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Safety and Handling

As with any active chemical reagent, proper safety precautions are paramount.

-

Handling: Use only in a well-ventilated area, preferably a fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Avoid breathing dust, fumes, or vapors.[4][5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Toxicity: This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[4][6] In case of exposure, seek immediate medical attention.[4][6][7] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

Synthetic Strategy and Mechanistic Considerations

The primary synthetic utility of the 2-chloro-5-fluoropyrimidine core lies in its sequential and regioselective reactivity. The chlorine atom at the C2 position is generally more susceptible to nucleophilic attack than the C4 position, which is sterically hindered and electronically influenced by the adjacent benzoate group. This differential reactivity is the cornerstone of a controlled, stepwise synthesis.

A common and powerful strategy involves an initial SNAr reaction at the C2 position with a suitable amine, followed by a subsequent palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, at the C4 position (after displacement of the fluorine). This approach allows for the introduction of two different diversity elements onto the pyrimidine core.

Visualizing the Synthetic Workflow

The following diagram outlines a generalized, two-step synthetic pathway for elaborating the starting material into a complex, disubstituted pyrimidine core, a common feature in many kinase inhibitors.

Sources

- 1. digibug.ugr.es [digibug.ugr.es]

- 2. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | C15H13ClF2N4 | CID 78358206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. cdn.nufarm.com [cdn.nufarm.com]

- 6. cdms.telusagcg.com [cdms.telusagcg.com]

- 7. corteva.com [corteva.com]

Application Notes & Protocols: The Strategic Utility of Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate in Modern Medicinal Chemistry

Abstract

The 2,4,5-trisubstituted pyrimidine scaffold is a cornerstone in contemporary drug discovery, particularly in the domain of targeted therapies such as kinase inhibitors. The strategic placement of reactive handles and modulating substituents allows for the precise construction of complex molecules with high binding affinity and specificity. Within this chemical space, Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate emerges as a high-value, versatile intermediate. Its structure is pre-validated for utility, featuring a C2-chloro atom as a prime site for nucleophilic aromatic substitution (SNAr), a C4-aryl linkage ideal for establishing core pharmacophore elements, and a C5-fluoro substituent to enhance metabolic stability and binding interactions. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed, field-proven protocols for its preparation and subsequent elaboration into drug-like scaffolds.

Introduction: The Pyrimidine Core in Kinase Inhibition

Pyrimidine derivatives are privileged structures in medicinal chemistry, forming the central scaffold of numerous FDA-approved drugs. Their nitrogen atoms act as crucial hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the active site of many protein kinases. The development of potent and selective kinase inhibitors often relies on the strategic functionalization of the pyrimidine ring to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] Intermediates like this compound are therefore not mere starting materials; they are enabling tools that grant medicinal chemists rapid access to diverse chemical libraries. The C2-chloro position is particularly reactive and serves as a linchpin for introducing various amine-containing side chains, which are critical for achieving selectivity and potency against specific kinase targets.[3][4]

Physicochemical Properties & Data

| Property | Value | Source |

| IUPAC Name | Methyl 4-(2-chloro-5-fluoro-pyrimidin-4-yl)benzoate | --- |

| Molecular Formula | C₁₂H₈ClFN₂O₂ | Calculated |

| Molecular Weight | 266.66 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (predicted) | --- |

| Key Reactive Sites | C2-Chloride (SNAr), Methyl Ester (Hydrolysis) | Chemical Principles |

Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most efficient and regioselective method for constructing the C4-aryl linkage of the target intermediate is the Suzuki-Miyaura cross-coupling reaction. This protocol leverages the differential reactivity of the C4 position over the C2 position in 2,4-dichloro-5-fluoropyrimidine under specific palladium-catalyzed conditions.

Rationale for Method Selection

-

Regioselectivity: Palladium-catalyzed cross-coupling reactions on dihalopyrimidines are well-documented to preferentially occur at the C4 position, which is more electron-deficient and sterically accessible than the C2 position. This allows for a controlled, stepwise functionalization.[5]

-

Functional Group Tolerance: The Suzuki reaction is renowned for its tolerance of a wide array of functional groups, including the methyl ester on the boronic acid partner, thus avoiding the need for protecting group chemistry.

-

Efficiency: Microwave-assisted protocols can significantly reduce reaction times from hours to minutes, accelerating the discovery process.[5]

Experimental Workflow: Synthesis of the Intermediate

Caption: Suzuki coupling workflow for intermediate synthesis.

Step-by-Step Protocol

-

Reagent Preparation: To a 10 mL microwave vial, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq), methyl 4-(dihydroxyboranyl)benzoate (1.1 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (to achieve a substrate concentration of ~0.2 M).

-

Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 20 minutes.

-

Monitoring: After cooling, check the reaction progress using thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the limiting starting material.

-

Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application Protocol: Nucleophilic Aromatic Substitution (SNAr)

With the intermediate in hand, the C2-chloro group is now primed for displacement by a nucleophile. This SNAr reaction is a cornerstone of kinase inhibitor synthesis, used to install key side chains that probe the deep pockets of the ATP binding site.

Rationale for SNAr Application

-

Electrophilicity: The C2 position of the pyrimidine ring is highly electrophilic, activated by the adjacent ring nitrogens and the electron-withdrawing 5-fluoro substituent. This makes the C-Cl bond susceptible to cleavage by a wide range of nucleophiles.

-

Versatility: This reaction allows for the introduction of diverse chemical functionalities. For instance, reacting the intermediate with a piperazine derivative is a common strategy to enhance solubility and provide a vector for further modification.[4] A prominent example is the synthesis of precursors for Abemaciclib, a CDK4/6 inhibitor, which involves the reaction of a similar 2-chloropyrimidine intermediate with an amine.[6][7]

Experimental Workflow: Elaboration into a Drug Scaffold

Caption: SNAr workflow for scaffold development.

Step-by-Step Protocol

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).

-

Amine Addition: Add the desired amine nucleophile (e.g., N-Boc-piperazine, 1.2 eq).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) to act as a non-nucleophilic base to scavenge the HCl byproduct.

-

Reaction Execution: Heat the reaction mixture to 120 °C and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by LC-MS. Upon completion, cool the mixture to room temperature.

-

Work-up: Pour the reaction mixture into cold water. If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired compound.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Self-Validation and Expected Outcomes

The protocols described are designed to be self-validating through rigorous in-process controls and final product analysis.

| Step | Parameter | Expected Result | Analytical Method |

| Suzuki Coupling | Conversion | >90% consumption of limiting reagent | LC-MS, TLC |

| Suzuki Coupling | Isolated Yield | 60-85% | Gravimetric |

| Suzuki Coupling | Product Purity | >95% | HPLC, NMR |

| SNAr Reaction | Conversion | >95% consumption of intermediate | LC-MS, TLC |

| SNAr Reaction | Isolated Yield | 70-90% | Gravimetric |

| SNAr Reaction | Product Purity | >98% | HPLC, NMR |

Conclusion

This compound is a strategically designed intermediate that provides a robust and efficient entry point into the synthesis of complex, high-value molecules for drug discovery. The protocols detailed herein for its synthesis via Suzuki coupling and its subsequent elaboration through SNAr reactions represent reliable and scalable methods for researchers in medicinal chemistry. By understanding the causality behind these experimental choices, scientists can leverage this powerful building block to accelerate the development of next-generation targeted therapeutics.

References

- MySkinRecipes. Methyl 5-amino-2-fluoro-4-methylbenzoate.

- Cid-Bou, M., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.

-

Strazzolini, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

-

PubChem. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Synthesis and biological evaluation of benzo[8][9]imidazo[1,2-c]pyrimidine and benzo[8][9]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. Available at: [https://www.researchgate.net/publication/320455845_Synthesis_and_biological_evaluation_of_benzofuro54-b]imidazo12-cpyrimidine_and_benzofuro54-b]imidazo12-apyrazine_derivatives_as_anaplastic_lymphoma_kinase_inhibitors]([Link])

-

Pharmaffiliates. 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Available at: [Link]

-

Liu, J., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor.... PubMed. Available at: [Link]

-

Lombardo, L.J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor.... PubMed. Available at: [Link]

Sources

- 1. Methyl 5-amino-2-fluoro-4-methylbenzoate [myskinrecipes.com]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1231930-42-9 CAS Manufactory [m.chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | C15H13ClF2N4 | CID 78358206 - PubChem [pubchem.ncbi.nlm.nih.gov]

Nucleophilic aromatic substitution reactions of "Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate"

The following Technical Application Note provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) profiling of Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate . This document is designed for medicinal chemists and process development scientists optimizing kinase inhibitor scaffolds.

Executive Summary & Chemical Profile

This compound (hereafter referred to as Compound A ) is a high-value heterocyclic building block. It features a trisubstituted pyrimidine core essential for the synthesis of Type I and Type II kinase inhibitors (e.g., analogs targeting VEGFR, EGFR).

The molecule presents a unique electrophilic profile due to the interplay between the 2-chloro "warhead," the 5-fluoro electronic modulator, and the 4-benzoate steric anchor. This guide details the chemoselective displacement of the C2-chlorine by various nucleophiles while preserving the sensitive methyl ester and the metabolically stable C5-fluorine.

Structural Reactivity Analysis

| Site | Substituent | Electronic Character | Reactivity Role |

| C-2 | Chlorine (Cl) | Primary Electrophile. Highly activated by ring nitrogens and C5-F. | |

| C-4 | 4-Methoxycarbonylphenyl | Conjugated EWG | Steric/Electronic Anchor. The benzoate moiety withdraws electron density, further activating C-2. |

| C-5 | Fluorine (F) | Activator. Stabilizes the Meisenheimer complex via inductive effects; generally inert to substitution under standard conditions. | |

| Ester | Methyl Ester | Electrophilic Carbonyl | Chemo-liability. Susceptible to hydrolysis (saponification) or amidation if conditions are not controlled. |

Mechanistic Insight: The SNAr Pathway

The reaction proceeds via a classic addition-elimination mechanism. The rate-determining step is typically the formation of the anionic Meisenheimer

Reaction Coordinate & Regioselectivity

Unlike 2,4-dichloropyrimidines where C-4 is often the primary site of attack due to lower steric hindrance, Compound A has C-4 blocked by a carbon-carbon bond. This forces nucleophilic attack exclusively to C-2 .

The C-5 Fluorine atom plays a critical role:

-

Inductive Activation (-I): It lowers the LUMO energy of the pyrimidine ring, making C-2 more electrophilic.

-

Complex Stabilization: It stabilizes the negative charge accumulation in the transition state.

Figure 1: Reaction coordinate for the C-2 displacement. The 5-F substituent catalytically lowers the activation energy for nucleophilic attack.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of aminopyrimidine libraries. Challenge: Preventing ester hydrolysis and bis-addition.

Reagents:

-

Substrate: Compound A (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq) -

Solvent:

-Butanol (

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with Compound A (100 mg, 0.28 mmol) and anhydrous

-BuOH (3.0 mL).-

Note: Alcohols are preferred over DMF/DMSO for cleaner workups, provided the amine is nucleophilic enough.

-

-

Addition: Add DIPEA (97 µL, 0.56 mmol) followed by the amine (0.31 mmol).

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of starting material (M+H

359) and appearance of product (M-Cl+Amine).

-

-

Workup:

-

Cool to room temperature.

-

Option A (Precipitation): If the product is solid, add water (6 mL) and stir for 30 min. Filter the precipitate, wash with water/MeOH (9:1), and dry.

-

Option B (Extraction): Concentrate solvent in vacuo. Redissolve in EtOAc, wash with sat. NaHCO

and Brine. Dry over Na

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Control Point:

-

Avoid: Strong inorganic bases (NaOH, KOH) or aqueous conditions at high heat, which will hydrolyze the methyl ester to the carboxylic acid.

Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of alkoxypyrimidines. Challenge: Alkoxides are strong bases; risk of ester transesterification or hydrolysis.

Reagents:

-

Substrate: Compound A (1.0 eq)

-

Nucleophile: Phenol or Alcohol (1.2 eq)

-

Base: Cesium Carbonate (Cs

CO -

Solvent: Dry DMF or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: In a dry flask under N

, dissolve the Phenol/Alcohol (1.2 eq) in Dry DMF (0.2 M). -

Activation: Add Cs

CO -

Coupling: Add Compound A (1.0 eq) in one portion.

-

Reaction: Heat to 60–90°C .

-

Note: Phenols react faster (60°C); aliphatic alcohols may require higher temps (90°C).

-

-

Workup: Pour into ice-water. Extract with EtOAc. Wash organic layer extensively with water (to remove DMF) and LiCl solution.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Hydrolysis of Ester | Water in solvent; Strong hydroxide base used. | Use anhydrous solvents; Switch base to DIPEA or Cs |

| Low Conversion | Nucleophile is sterically hindered or weak. | Increase Temp to 110°C; Switch solvent to NMP; Use microwave irradiation (120°C, 30 min). |

| Transesterification | Using MeOH/EtOH as solvent with alkoxides. | Use bulky alcohol solvents ( |

| Loss of 5-F | Extremely harsh conditions (rare). | Maintain temp <140°C; 5-F is generally stable in SNAr. |

Workflow Visualization

Figure 2: Decision tree for library synthesis using Compound A.

References

-

Regioselective Control of SNAr in Pyrimidines

- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.

- Source: National Institutes of Health (NIH) / PubMed.

-

URL:[Link] (General reference for pyrimidine reactivity).

-

Structural Confirmation of Related Scaffolds

-

Mechanistic Analysis of Pyrimidine SNAr

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec / QM Magic Class.

-

URL:[Link]

-

Synthetic Methodology for Chloropyrimidine Benzoates

Sources

Derivatization of "Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate" for bioactivity screening

Application Note: Strategic Derivatization of Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate

Executive Summary & Strategic Value

This guide details the derivatization of This compound (hereafter Compound 1 ). This scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of Type I and Type II Kinase Inhibitors .

Compound 1 possesses three distinct vectors for chemical modification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries:

-

The Pyrimidine Core (Hinge Binder): Mimics the adenine ring of ATP.[1][2]

-

The C2-Chlorine (Diversity Handle): The 5-Fluoro group electronically activates the C2 position for Nucleophilic Aromatic Substitution (

), allowing the introduction of solubilizing groups or specific H-bond donors. -

The Benzoate Ester (Solvent-Exposed Tail): Provides a handle for extending the molecule into the solvent front, improving physicochemical properties, or attaching E3 ligase ligands for PROTAC development.

Chemical Logic & Reaction Pathway

The presence of the 5-Fluoro substituent is the critical reactivity modulator. Unlike unsubstituted pyrimidines, the electron-withdrawing fluorine atom lowers the LUMO energy of the ring, significantly accelerating

-

Regioselectivity: In 2,4-dichloropyrimidines, C4 is typically more reactive.[3][4][5] However, in Compound 1 , the C4 position is blocked by the aryl benzoate group. Therefore, regioselectivity is exclusively directed to C2 .

-

Chemomodulation: The methyl ester is susceptible to hydrolysis. To preserve the ester during amine introduction, anhydrous conditions with non-nucleophilic bases (e.g., DIPEA) are required.

Workflow Visualization

The following diagram outlines the divergent synthesis strategy.

Figure 1: Divergent synthesis workflow. Blue nodes indicate reaction steps; Green nodes indicate final libraries.

Detailed Experimental Protocols

Protocol A: C2-Diversification via (Library Generation)

Objective: Displacement of the C2-chloride with various primary/secondary amines while preserving the methyl ester.

Reagents:

-

Substrate: Compound 1 (1.0 eq)

-

Nucleophile: Diverse Amines (1.2 eq) (e.g., Morpholine, Piperazine, Anilines)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 eq) -

Solvent: Anhydrous DMSO or 1,4-Dioxane (0.1 M concentration)

Procedure:

-

Preparation: Dissolve Compound 1 (100 mg, 0.37 mmol) in anhydrous DMSO (3.7 mL) in a reaction vial.

-

Addition: Add DIPEA (160 µL, 0.92 mmol) followed by the specific amine (0.44 mmol).

-

Reaction: Seal the vial and heat to 85°C for 4–6 hours.

-

Note: For unreactive anilines, increase temperature to 110°C or use microwave irradiation (120°C, 30 min).

-

-

Monitoring: Monitor via LCMS. Look for the disappearance of the parent mass (m/z ~266 for the core + ester) and appearance of the product mass.

-

Workup (High-Throughput):

-

Cool to room temperature.

-

Add water (10 mL) to precipitate the product.

-

Filter the solid, wash with water (

mL) and cold hexanes ( -

Dry under vacuum.

-

Alternative: If product does not precipitate, extract with EtOAc, dry over

, and concentrate.

-

Validation Criteria:

-

Purity: >95% by HPLC (254 nm).

-

Identity:

NMR must show loss of the pyrimidine C2 proton signal (if applicable) and integration of the new amine alkyl/aryl protons.

Protocol B: Ester Hydrolysis & Amide Coupling (Tail Modification)

Objective: Convert the ester to an amide to modulate solubility or attach a PROTAC linker.

Step 1: Hydrolysis

-

Dissolve the

product (from Protocol A) in THF/MeOH/Water (3:1:1). -

Add LiOH

(3.0 eq). Stir at RT for 2 hours. -

Acidify to pH 3 with 1N HCl. Collect the precipitate (Carboxylic Acid intermediate) by filtration.

Step 2: Amide Coupling

-

Dissolve the Carboxylic Acid intermediate (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate.

-

Add the functional amine (e.g., PEG-linker-amine) (1.1 eq).

-

Stir at RT for 12 hours. Purify via preparative HPLC.

Bioactivity Screening: Kinase Inhibition

Pyrimidines substituted at C2 and C4 often function as ATP-competitive inhibitors.

Assay Setup (FRET-based Kinase Assay):

-

Target: EGFR (Wild Type and T790M mutant) or c-Src.

-

Control: Gefitinib or Dasatinib (Positive controls).

-

Readout:

calculation based on phosphorylation inhibition.

Data Analysis Template:

| Compound ID | C2-Substituent | C4-Tail | EGFR WT | c-Src |

| Ref (Cmpd 1) | -Cl | -COOMe | >10,000 | >10,000 |

| Lib-A01 | Morpholine | -COOMe | TBD | TBD |

| Lib-A02 | 4-Methylpiperazine | -COOMe | TBD | TBD |

| Lib-B01 | Morpholine | -CONH-R | TBD | TBD |

Troubleshooting & Optimization (Self-Validating Systems)

-

Issue: Hydrolysis of the C2-Chlorine.

-

Issue: Incomplete Reaction with Anilines.

-

Cause: Low nucleophilicity of the aniline.

-

Solution: Add catalytic acid (HCl in Dioxane, 0.1 eq) to activate the pyrimidine nitrogen, or switch to Buchwald-Hartwig conditions (Pd(OAc)2, Xantphos).

-

References

-

WuXi AppTec. (2024). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Link

-

Unciti-Broceta, A., et al. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[2] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78358206. Link

-

Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SnAr in Green Solvents?. ChemSusChem. Link

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles [pubmed.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 8. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

Application Note: Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate in Abemaciclib Impurity Profiling

This guide details the strategic application and synthesis of Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate as a critical reference standard intermediate in the impurity profiling of Abemaciclib (Verzenio).

Executive Summary & Strategic Context

Abemaciclib is a CDK4/6 inhibitor synthesized via a convergent route involving a core 2,4-dichloropyrimidine scaffold. In the rigorous quality control required for drug substances (ICH Q3A/B), manufacturers must identify and control "structural analog" impurities—compounds that mimic the drug's core structure but possess deviant functional groups.

This compound (hereafter Compound A ) is a specific impurity intermediate . It represents a "mismatched coupling" analog where the benzimidazole moiety of Abemaciclib is replaced by a methyl benzoate group.

Why This Compound Matters

-

Origin of Impurity: It arises during the Suzuki coupling step if the starting material (Benzimidazole Boronate) is contaminated with 4-(methoxycarbonyl)phenylboronic acid, or through cross-contamination in multi-purpose GMP reactors.

-

Regulatory Necessity: To validate the specificity of the HPLC release method, analysts must prove the method can resolve Abemaciclib from its "Benzoate Analog." Compound A is the requisite precursor to synthesize this specific impurity standard.

-

Process Marker: Its presence serves as a tracer for boronic acid purity and reactor cleaning validation.

Chemical Pathway & Mechanism

The formation of Abemaciclib versus the "Benzoate Impurity" is a competition between the intended Benzimidazole Boronate and the contaminant Phenyl Boronate.

Diagram 1: Divergent Synthesis Pathway (Impurity Genesis)

This flow chart illustrates where the process diverges to form the impurity.

Caption: Divergent synthesis showing the competitive formation of Compound A (Red Path) versus the Abemaciclib intermediate (Green Path) during the Suzuki coupling step.

Protocol: Synthesis of this compound

Objective: To synthesize high-purity (>98%) Compound A for use as a reference standard precursor. Scale: 10 mmol (Laboratory Scale).

Reagents & Materials

| Reagent | Equiv.[1] | Amount | Role |

| 2,4-Dichloro-5-fluoropyrimidine | 1.0 | 1.67 g | Electrophile |

| 4-(Methoxycarbonyl)phenylboronic acid | 1.05 | 1.89 g | Nucleophile (Impurity Mimic) |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | 245 mg | Catalyst |

| Sodium Carbonate (2M aq) | 2.5 | 12.5 mL | Base |

| 1,4-Dioxane | - | 40 mL | Solvent |

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere)

-

Rationale: Palladium catalysts are sensitive to oxygen. The 2-position of the pyrimidine is also reactive; however, under Suzuki conditions (mild base, 80°C), the 4-position is significantly more electrophilic due to the para-nitrogen effect, ensuring regioselectivity.

-

Procedure:

-

Charge a 100 mL 3-neck round-bottom flask with 2,4-Dichloro-5-fluoropyrimidine , Boronic acid , and Pd(dppf)Cl₂ .

-

Evacuate and backfill with Nitrogen (x3).

-

Add degassed 1,4-Dioxane via syringe.

-

Add degassed 2M Sodium Carbonate solution.

-

2. Reaction Execution

-

Procedure:

-

Heat the mixture to 80°C with vigorous stirring.

-

Critical Endpoint: The reaction is complete when the starting dichloropyrimidine is <1%. This typically takes 4–6 hours.

-

Note: Extended heating may lead to double-coupling (substitution at the 2-position), which must be avoided.

-

3. Work-up & Purification[4]

-

Procedure:

-

Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

-

Separate layers.[5] Extract aqueous layer with EtOAc (2 x 30 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash Column Chromatography (Silica Gel).

-

Gradient: 0% → 20% Ethyl Acetate in Hexanes.

-

The product Compound A typically elutes as a white to off-white solid.

-

-

Analytical Characterization (Expected)

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 1H, Pyrimidine-H), 8.15 (d, 2H, Ar-H), 8.05 (d, 2H, Ar-H), 3.95 (s, 3H, OMe).

-

MS (ESI): m/z 267.0 [M+H]⁺ (Calculated for C₁₂H₈ClFN₂O₂).

Protocol: Utilization in HPLC Method Validation

Once Compound A is synthesized, it is converted to the Final Benzoate Impurity to validate the Abemaciclib analytical method.

Workflow: Synthesis of the Final Impurity Standard

-

Reactants: Compound A + 5-[(4-ethyl-1-piperazinyl)methyl]-2-pyridinamine (Abemaciclib sidechain).[4][6]

-

Conditions: Buchwald-Hartwig amination or SNAr (using LiHMDS or acid catalysis).

-

Result: "Benzoate-Abemaciclib Analog."

Diagram 2: Method Validation Workflow

This diagram shows how the synthesized standard is used to validate the quality control method.

Caption: Workflow for generating the final impurity standard and using it to determine Relative Retention Time (RRT) and Resolution (Rs) in the HPLC method.

Application in QC:

-

Spiking Study: Spike pure Abemaciclib with 0.10% of the Final Benzoate Impurity .

-

Acceptance Criteria: The impurity peak must be baseline separated (Resolution > 1.5) from the Abemaciclib peak.[1][3][4][7]

-

RRT Establishment: Establish the Relative Retention Time (RRT) of the impurity to ensure it is not misidentified as a degradation product during stability testing.

References

-

Abemaciclib Synthesis: Gelbert, L. M., et al. "Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine." Investigational New Drugs, 2014. Link

-

Impurity Guidelines: International Conference on Harmonisation (ICH). "Impurity in New Drug Substances Q3A(R2)." ICH Guidelines, 2006. Link

-

Suzuki Coupling in Pharma: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

-

Patent Reference (Process Chemistry): Eli Lilly and Company. "Processes for the preparation of CDK4/6 inhibitors." US Patent 7,855,211, 2010.[4] Link

Sources

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tdcommons.org [tdcommons.org]

- 5. growiwm.org [growiwm.org]

- 6. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

Application Note: Protocol for Buchwald-Hartwig Amination with Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide and experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate. This substrate presents unique challenges due to its electron-deficient heterocyclic nature and the lower reactivity of the aryl chloride bond. We will dissect the causality behind experimental choices, from ligand and base selection to reaction setup, to ensure a robust and reproducible transformation. This guide is intended for researchers, scientists, and drug development professionals aiming to synthesize complex amine-substituted pyrimidine derivatives, which are prevalent scaffolds in medicinal chemistry.

Introduction: The Challenge and Opportunity

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This reaction has supplanted harsher, classical methods, offering milder conditions and broader functional group tolerance.[1][2]

The target substrate, this compound, is a highly valuable building block. The substituted pyrimidine core is a privileged structure in numerous pharmaceutical agents. However, its electronic properties present a distinct set of challenges for C-N bond formation:

-

Aryl Chloride Inertness: The C-Cl bond is significantly less reactive than its bromide or iodide counterparts in the key oxidative addition step of the catalytic cycle.[3][4] This necessitates the use of highly active catalyst systems.

-

Electron-Deficient Heterocycle: The pyrimidine ring is highly electron-poor, which, while activating the C-Cl bond to some extent, also opens the door to a competing, uncatalyzed Nucleophilic Aromatic Substitution (SNAr) pathway.[5][6]

-

Base-Sensitive Ester: The presence of a methyl ester functional group requires careful selection of the base to prevent saponification, a common side reaction with strong bases like hydroxides.[7]

This application note provides a field-proven protocol that navigates these challenges by employing a state-of-the-art catalyst system, allowing for the selective and high-yielding synthesis of the desired arylamine product.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount to rational troubleshooting and optimization. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[8]

Caption: Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle.

The critical step for aryl chlorides is the initial Oxidative Addition , where the Ar-Cl bond is broken and the aryl group and chloride add to the Pd(0) center.[8] This step is often rate-limiting and is significantly accelerated by the use of bulky, electron-rich phosphine ligands.[1]

Rationale for Reagent and Parameter Selection

A successful protocol relies on the synergistic interplay of the catalyst, ligand, base, and solvent. Each component is chosen to maximize the rate of the desired catalytic cycle while minimizing potential side reactions.

| Component | Recommended Choice | Rationale & Justification |

| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A reliable, air-stable source of Pd(0). It readily dissociates in solution to provide the active L-Pd(0) catalyst upon coordination with the phosphine ligand.[4] |

| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Critical Choice. XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the formation of a monoligated L-Pd(0) species, which is highly active for the challenging oxidative addition of aryl chlorides.[8] The electron-donating nature of the ligand also stabilizes the resulting Pd(II) complex. |

| Base | Cs₂CO₃ (Cesium Carbonate) or NaOt-Bu (Sodium tert-butoxide) | Cs₂CO₃: A moderately strong, yet mild base ideal for substrates with sensitive functional groups like esters. Its use minimizes the risk of saponification.[9] NaOt-Bu: A stronger, non-nucleophilic base that can lead to faster reaction rates. However, it requires strictly anhydrous conditions and may be less suitable if the amine coupling partner or substrate is particularly base-sensitive.[4] |

| Solvent | Anhydrous 1,4-Dioxane or Toluene | These are common aprotic solvents for Buchwald-Hartwig reactions.[3] They have good solvating properties for the reagents and intermediates. It is imperative that the solvent is rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |

| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the oxidative addition of the aryl chloride and overcome the activation energy for the overall catalytic cycle.[4] |

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic secondary amine (e.g., Morpholine) as a representative example.

Reagent Stoichiometry

| Reagent | M.W. | Equiv. | Amount (for 1 mmol scale) |

| This compound | 280.67 | 1.0 | 281 mg |

| Amine (e.g., Morpholine) | 87.12 | 1.2 | 105 mg (120 µL) |

| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | 18.3 mg |

| XPhos | 476.67 | 0.048 (4.8 mol%) | 22.9 mg |

| Cs₂CO₃ | 325.82 | 2.0 | 652 mg |

| Anhydrous 1,4-Dioxane | - | - | 5.0 mL |

Experimental Workflow Diagram

Caption: Fig 2. Step-by-step experimental workflow.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using either a glovebox or standard Schlenk line techniques.

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), Cesium Carbonate (2.0 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.048 eq.).

-

Inerting: Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M) via syringe. Follow with the addition of the amine (1.2 eq.) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. The mixture will typically turn dark brown or black.

-

Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

-

Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.

| Problem Observed | Potential Cause | Recommended Solution |

| No or Low Conversion | 1. Inactive Catalyst (Oxygen exposure) 2. Insufficient Temperature 3. Poor Quality Reagents/Solvent | 1. Ensure rigorous inert atmosphere techniques and use freshly degassed solvent.[7] 2. Increase temperature in 10 °C increments (up to 120 °C). 3. Use freshly opened, high-purity reagents. |

| Hydrodehalogenation | The aryl chloride is reduced to an Ar-H species. This side reaction can compete with amination.[7] | 1. Screen a different ligand. Sometimes a slightly less bulky ligand can disfavor this pathway. 2. Ensure the amine is of high purity and not a source of protons. |

| SNAr Product Formation | Direct nucleophilic attack of the amine on the pyrimidine ring, bypassing the catalyst.[5] | 1. This indicates the reaction conditions are too harsh or the catalyst is not active enough. Lower the temperature. 2. Ensure the Pd/ligand ratio is correct. A highly active catalyst should outcompete the uncatalyzed SNAr pathway. |

| Ester Hydrolysis | Saponification of the methyl ester to a carboxylic acid. | 1. If using NaOt-Bu, switch to a milder base like Cs₂CO₃ or K₃PO₄.[9] 2. Ensure the reaction is completely anhydrous, as water can facilitate hydrolysis. |

Conclusion

The Buchwald-Hartwig amination of this compound is a highly achievable transformation provided that careful attention is paid to the selection of a suitable catalyst system and the exclusion of atmospheric oxygen. The use of a bulky, electron-rich phosphine ligand such as XPhos is critical to facilitate the oxidative addition of the less reactive C-Cl bond. By following this detailed protocol and applying the troubleshooting logic provided, researchers can reliably access a wide range of valuable amine-substituted pyrimidine compounds for applications in pharmaceutical and materials science discovery.

References

-

Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society, 146(28), 19414–19424.

-

Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.

-